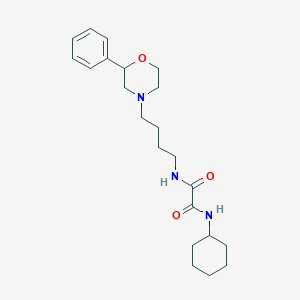

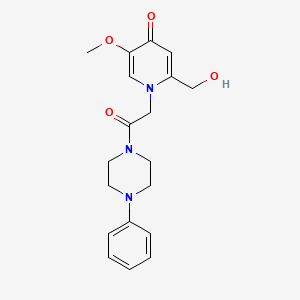

![molecular formula C17H12FNO3 B2921631 N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide CAS No. 923164-11-8](/img/structure/B2921631.png)

N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide involves several steps, including the introduction of the fluorine substituent, cyclization, and amide formation. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Further details on specific synthetic methods can be found in relevant literature .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Chemoselective Acetylation and Drug Synthesis

Chemoselective acetylation processes play a critical role in the synthesis of intermediate compounds for pharmaceutical applications, including antimalarial drugs. For instance, the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases the precision in targeting specific functional groups essential in drug synthesis pathways (Magadum & Yadav, 2018).

Potential Antiplasmodial Properties

The exploration of novel compounds for their antiplasmodial properties reveals the potential of acetamide derivatives in treating malaria. A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides suggests their utility in combating Plasmodium falciparum, with insights into their mode of action through molecular docking against key enzymes (Mphahlele et al., 2017).

Bioactive Metabolite Formation

The metabolic conversion of pharmaceuticals in the nervous system, such as the formation of bioactive metabolites from acetaminophen, underscores the complex interactions within biological systems and the potential for targeted therapeutic applications. These pathways highlight the importance of understanding drug metabolism for effective therapeutic design (Högestätt et al., 2005).

Imaging and Diagnostic Applications

Radiolabeled compounds, such as 18F-labeled PET ligands, demonstrate the utility of acetamide derivatives in medical imaging. The evaluation of ligands like 18F-FEAC and 18F-FEDAC in imaging translocator protein (TSPO) expression in the brain offers a glimpse into the diagnostic potential of similar compounds in identifying and monitoring neurological conditions (Yui et al., 2010).

Photocatalytic Degradation

Research into the photocatalytic degradation of pollutants, such as acetaminophen, underscores the environmental applications of acetamide derivatives. The development of high-efficiency catalysts for degrading contaminants highlights the intersection of chemical research with environmental science and pollution management (Tao et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-13-15(21)9-17(22-16(13)8-11)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDMRXZAORZZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)

![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)

![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2921554.png)

![Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2921556.png)

![N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2921558.png)

![[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methylamine](/img/structure/B2921563.png)

![(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2921564.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2921571.png)